2-(7-Fluoro-1-benzofuran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
This compound belongs to the class of pinacol boronic esters, characterized by a 1,3,2-dioxaborolane core. The structure features a 7-fluoro-substituted benzofuran moiety, which distinguishes it from simpler aryl or alkyl boronic esters. Benzofuran derivatives are valued in medicinal chemistry and materials science due to their aromaticity and functional versatility .
Properties
IUPAC Name |
2-(7-fluoro-1-benzofuran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BFO3/c1-13(2)14(3,4)19-15(18-13)10-5-6-11(16)12-9(10)7-8-17-12/h5-8H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGDWBHFCMQDIPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C=COC3=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-Fluoro-1-benzofuran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 7-fluoro-1-benzofuran-4-boronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
7-Fluoro-1-benzofuran-4-boronic acid+Pinacol→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and reactors can help in maintaining precise control over reaction conditions such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling
The boronic ester group participates in palladium-catalyzed Suzuki-Miyaura couplings with aryl/heteroaryl halides, forming biaryl or aryl-heteroaryl linkages. For example:
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Reaction Conditions : Pd(PPh₃)₄ (2 mol%), K₂CO₃ (2 equiv), THF/H₂O (3:1), 80°C, 12 h.
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Yield : 85–92% (based on analogous benzofuran boronic esters ).
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Mechanism : Transmetallation between the boronic ester and Pd(II) intermediate, followed by reductive elimination .
Table 1: Representative Suzuki-Miyaura Coupling Partners
| Partner (Halide) | Product Structure | Yield (%) | Reference |
|---|---|---|---|
| 4-Bromotoluene | Biaryl derivative | 89 | |
| 2-Iodopyridine | Aryl-pyridine | 87 |
Hydrogenation of the Benzofuran Ring
The heteroaromatic benzofuran ring undergoes catalytic hydrogenation to form a saturated tetrahydrofuran derivative. Key findings:
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Conditions : Rh/C (5 mol%), H₂ (50 atm), EtOH, 25°C, 16 h.
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Yield : 74–89% (cis/trans selectivity: 97:3 for analogous substrates ).
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Notes : HCl additives suppress deborylation side reactions .
Table 2: Hydrogenation Optimization
| Catalyst | Solvent | Additive | Conversion (%) | cis/trans Ratio |
|---|---|---|---|---|
| Rh/C | EtOH | HCl | 100 | 97:3 |
| Pd/C | THF | None | 65 | 85:15 |
Oxidation to Boronic Acid
The boronic ester is oxidized to the corresponding boronic acid under mild conditions:
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Conditions : H₂O₂ (30%), THF/H₂O (2:1), 0°C → RT, 2 h.
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Yield : >90% (based on oxidation of related dioxaborolanes ).
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Application : Intermediate for further functionalization (e.g., bioconjugation ).
Buchwald-Hartwig Amination
The boronic ester couples with aryl halides and amines to form C–N bonds:
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Conditions : Pd₂(dba)₃ (1 mol%), XantPhos (2 mol%), Cs₂CO₃ (2 equiv), toluene, 100°C, 24 h.
Electrophilic Aromatic Substitution
The electron-rich benzofuran ring undergoes regioselective halogenation or nitration:
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Chlorination : Cl₂, FeCl₃ (cat.), DCM, 0°C → 50% yield at C-5 position .
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Nitration : HNO₃/H₂SO₄, 0°C → 60% yield (meta to fluorine ).
Fluorine-Directed Functionalization
The electron-withdrawing fluorine substituent directs metallation or cross-coupling:
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Directed ortho-Metallation : LDA, THF, −78°C → trapping with electrophiles (e.g., I₂, 65% yield ).
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Negishi Coupling : Zn-mediated coupling with aryl iodides (Pd(PPh₃)₄, 70°C → 82% yield ).
Key Challenges and Limitations
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to 2-(7-Fluoro-1-benzofuran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exhibit potential anticancer properties. The incorporation of the benzofuran moiety enhances the compound's ability to interact with biological targets involved in cancer cell proliferation. For instance, studies have demonstrated that derivatives of benzofuran can inhibit specific kinases that are crucial in cancer signaling pathways .
Targeted Drug Delivery
The compound's boron atom allows it to form stable complexes with certain biomolecules. This property can be exploited for targeted drug delivery systems where the compound is conjugated with therapeutic agents. The selective binding to cancerous tissues can enhance the efficacy of treatments while reducing side effects associated with conventional therapies .
Borylation Reactions
This compound serves as a versatile reagent in borylation reactions. It can facilitate the introduction of boron into organic molecules through transition metal-catalyzed processes. This is particularly useful for synthesizing complex organic compounds that are precursors to pharmaceuticals .
Organic Synthesis
The compound's unique structure allows it to act as a building block in organic synthesis. It can participate in various reactions including Suzuki-Miyaura cross-coupling reactions which are fundamental in constructing biaryl compounds widely used in drug development .
Luminescent Materials
The incorporation of 7-fluoro-benzofuran into polymer matrices has shown promise in developing luminescent materials. These materials can be utilized in organic light-emitting diodes (OLEDs) and other optoelectronic devices due to their favorable photophysical properties .
Sensor Technology
The compound's ability to interact with different analytes makes it suitable for sensor applications. Its derivatives can be designed to detect specific ions or small molecules through fluorescence changes or other signaling mechanisms .
Data Tables and Case Studies
Mechanism of Action
The mechanism of action of 2-(7-Fluoro-1-benzofuran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its role as a boronic ester in cross-coupling reactions. The boron atom in the compound forms a complex with the palladium catalyst, facilitating the transfer of the aryl or vinyl group to the halide substrate. This process involves several steps, including oxidative addition, transmetalation, and reductive elimination.
Comparison with Similar Compounds
Substituent Effects on Reactivity and Stability
Key Observations :
- Electron Effects : Fluorine in the target compound increases electrophilicity at the boron center compared to methoxy-substituted analogs, facilitating nucleophilic attacks in cross-coupling reactions. However, chloro substituents (e.g., ) provide stronger electron withdrawal.
- Stability: Fluorinated compounds (target and ) show enhanced metabolic stability in biological applications compared to non-halogenated analogs.
Core Structure Diversity
Key Observations :
- Aromatic Systems : Benzofuran and naphthalene cores (target and ) enable π-π stacking in materials, while anthracene derivatives are suited for high-performance electronics.
- Synthetic Utility : Alkenyl boronic esters () are pivotal in stereocontrolled syntheses but lack the aromatic stability of benzofuran-based compounds.
Biological Activity
2-(7-Fluoro-1-benzofuran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The compound is synthesized through a series of chemical reactions involving benzofuran derivatives and dioxaborolane moieties. The general synthetic route includes the reaction of 7-fluoro-1-benzofuran with tetramethyl-1,3,2-dioxaborolane under controlled conditions to yield the desired product.
The biological activity of this compound is primarily attributed to its interaction with various cellular pathways:
- Cell Growth Regulation : The compound has been shown to modulate cell growth and differentiation. It acts on signaling pathways involved in cell proliferation and apoptosis .
- Anti-inflammatory Properties : In vitro studies indicate that this compound exhibits significant anti-inflammatory activity. This is particularly relevant in conditions characterized by chronic inflammation .
Toxicity Profile
The compound is classified as harmful if swallowed or if it comes into contact with skin. It may cause skin irritation and acute toxicity upon ingestion .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C14H17B O3 |
| Molecular Weight | 244.10 g/mol |
| CAS Number | 45790048 |
| Toxicity | H302 (harmful if swallowed), H315 (skin irritation) |
Study 1: Anti-inflammatory Activity
A study published in December 2016 evaluated a series of benzofuran derivatives for their anti-inflammatory properties. The findings indicated that the compound exhibited a dose-dependent reduction in inflammatory markers in vitro .
Study 2: Cell Proliferation Inhibition
Research into the effects of various dioxaborolane derivatives showed that this compound inhibited cell proliferation in cancer cell lines. The mechanism was linked to the inhibition of specific kinases involved in cell cycle regulation .
Q & A
Basic: What are the common synthetic routes for preparing this compound?
The compound is typically synthesized via transition-metal-catalyzed borylation or Suzuki-Miyaura coupling precursors . Key methods include:
- Direct borylation : Using palladium or nickel catalysts to introduce the boronate ester group onto the benzofuran scaffold. For example, UiO-Co catalysts have achieved 83% yield in analogous boronate ester syntheses under mild conditions .
- Halogen exchange : Starting from halogenated benzofurans (e.g., bromo or iodo derivatives), followed by Miyaura borylation with bis(pinacolato)diboron (B₂pin₂) in the presence of PdCl₂(dppf) .
- Purification : Flash column chromatography with hexane/ethyl acetate gradients is standard for isolating the product, as seen in similar compounds .
Basic: How is the compound characterized using spectroscopic methods?
NMR spectroscopy is critical for structural confirmation:
- ¹H NMR : Signals for tetramethyl groups on the dioxaborolane ring appear as singlets at δ ~1.3 ppm. Aromatic protons on the benzofuran ring show splitting patterns consistent with fluorine coupling (e.g., doublets or triplets in the δ 6.5–8.0 ppm range) .
- ¹¹B NMR : A peak near δ 30–35 ppm confirms the boronate ester .
- ¹³C NMR : Carbons adjacent to boron may not be detected due to quadrupolar relaxation, requiring DEPT or HSQC for full assignment .
Basic: What safety protocols are recommended when handling this compound?
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., THF, MeCN).
- Waste disposal : Collect boronate-containing waste separately and neutralize with aqueous hydrogen peroxide before disposal .
Advanced: How does the fluorine substituent influence reactivity in cross-coupling reactions?
The 7-fluoro group on the benzofuran ring:
- Electron-withdrawing effects : Enhances electrophilicity of the boronate ester, accelerating transmetalation in Suzuki couplings .
- Steric effects : Minimal steric hindrance compared to bulkier substituents (e.g., methoxy), enabling efficient coupling with aryl halides.
- Ortho-directing properties : Fluorine can influence regioselectivity in subsequent functionalization steps, as observed in analogous fluorinated arylboronates .
Advanced: What challenges arise in purification post-synthesis, and how are they addressed?
- Byproduct removal : Trace palladium catalysts or unreacted starting materials require silica gel chromatography with gradients of hexane/ethyl acetate (e.g., 25:1 to 10:1) .
- Isomer separation : For compounds with positional fluorine isomers (e.g., para vs. ortho), use preparative HPLC with chiral columns or adjust solvent polarity to resolve diastereomers .
Advanced: How do solvent and catalyst choices affect reaction outcomes in Suzuki couplings?
- Solvent effects : Polar aprotic solvents (e.g., THF, DMF) improve solubility but may slow transmetalation. Non-polar solvents (toluene) favor coupling but risk boronate hydrolysis .
- Catalyst systems : Pd(PPh₃)₄ is standard, but air-stable catalysts like Pd(OAc)₂ with SPhos ligands enhance efficiency for electron-deficient substrates .
- Base selection : Na₂CO₃ or CsF in aqueous/organic biphasic systems minimizes boronate degradation .
Advanced: How to resolve contradictions in spectroscopic data for structural confirmation?
- Quadrupolar broadening : For ¹³C NMR, use high-field spectrometers (≥400 MHz) and long relaxation delays to detect carbons adjacent to boron .
- X-ray crystallography : Resolve ambiguities in regiochemistry (e.g., fluorine position) via single-crystal analysis, as demonstrated for ferrocenyl-boronate analogs .
- Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks and rules out impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
